3-bromo-N-(4-carbamoylphenyl)benzamide molecular weight and exact mass
3-bromo-N-(4-carbamoylphenyl)benzamide molecular weight and exact mass
An In-Depth Technical Guide to 3-bromo-N-(4-carbamoylphenyl)benzamide: Physicochemical Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N-(4-carbamoylphenyl)benzamide, a compound of interest in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, including a precise calculation of its molecular weight and exact mass. A robust, step-by-step protocol for its synthesis via a well-established amide coupling methodology is presented, supported by a mechanistic explanation of the reaction. Furthermore, this guide outlines the standard analytical techniques for structural validation, ensuring the integrity of the synthesized compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel benzamide derivatives.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-bromo-N-(4-carbamoylphenyl)benzamide are derived from its molecular formula, C₁₄H₁₁BrN₂O₂ . These values are critical for experimental design, particularly for stoichiometric calculations in synthesis and for high-resolution mass spectrometry analysis.[1]
The molecular weight is the sum of the atomic weights of all atoms in the molecule, while the exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element.[1][2] The exact mass is crucial for the unambiguous identification of the compound in high-resolution mass spectrometry.
Table 1: Physicochemical Properties of 3-bromo-N-(4-carbamoylphenyl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrN₂O₂ |
| Molecular Weight | 319.16 g/mol |
| Exact Mass | 318.0004 u |
| IUPAC Name | 3-bromo-N-(4-carbamoylphenyl)benzamide |
Synthesis Methodology: Amide Bond Formation
The synthesis of 3-bromo-N-(4-carbamoylphenyl)benzamide can be efficiently achieved through the coupling of 3-bromobenzoic acid and 4-aminobenzamide. This transformation, which forms a stable amide bond, is a cornerstone of organic and medicinal chemistry.[3] While direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, the use of coupling reagents allows the reaction to proceed under mild conditions with high yields.[4]
Rationale for Reagent Selection
For this synthesis, we propose the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). This combination is widely employed due to its efficacy and reliability.[5][6]
-
EDC (Carbodiimide): This reagent activates the carboxylic acid (3-bromobenzoic acid) by converting its hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate. This activation is essential to facilitate the nucleophilic attack by the amine.[4][7]
-
HOBt (Additive): The O-acylisourea intermediate can be unstable and prone to side reactions. HOBt intercepts this intermediate to form a more stable activated HOBt-ester. This new intermediate is less susceptible to racemization (if chiral centers are present) and reacts cleanly with the amine (4-aminobenzamide) to form the desired amide bond.[5][8]
-
DIPEA (Base): A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and any acidic species generated during the reaction, maintaining an optimal pH for the coupling process.[5]
Proposed Synthetic Workflow
The diagram below illustrates the proposed two-step, one-pot synthesis of the target compound.
Caption: Proposed one-pot synthesis workflow for 3-bromo-N-(4-carbamoylphenyl)benzamide.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents:
-
3-Bromobenzoic acid (1.0 eq)
-
4-Aminobenzamide (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[5]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[5]
-
Diisopropylethylamine (DIPEA) (2.5 eq)[5]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzoic acid (1.0 eq) and 4-aminobenzamide (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting materials completely.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution.[5]
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[5]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This sequence removes unreacted starting materials, coupling agents, and byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-bromo-N-(4-carbamoylphenyl)benzamide.
Structural Characterization and Validation
To confirm the identity and purity of the synthesized product, a combination of standard analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR spectrum is expected to show distinct aromatic proton signals for both substituted phenyl rings, as well as characteristic signals for the amide (N-H) and carbamoyl (-NH₂) protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the elemental composition. The experimentally determined monoisotopic mass should match the calculated exact mass of 318.0004 u. The isotopic pattern characteristic of a bromine-containing compound (a near 1:1 ratio for M and M+2 peaks) will also be a key diagnostic feature.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching for the amide and carbamoyl groups (~3400-3200 cm⁻¹) and strong C=O stretching for both the amide and carbamoyl carbonyls (~1680-1630 cm⁻¹).
Potential Applications
N-substituted benzamide derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[10] The presence of a bromine atom can enhance lipophilicity and metabolic stability, while the carbamoylphenyl moiety can participate in hydrogen bonding interactions with biological targets.[11] Derivatives of N-phenylbenzamide have been investigated for antimicrobial, antifungal, and anti-inflammatory properties.[12][13] Therefore, 3-bromo-N-(4-carbamoylphenyl)benzamide serves as a valuable intermediate for the synthesis of more complex molecules and as a candidate for screening in various biological assays to explore its therapeutic potential.
References
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Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]
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MSU Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. [Link]
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Krajete, A., et al. (2008). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2820. [Link]
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Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
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University of Missouri. (2026). Calculating Exact Masses. [Link]
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